2-Amino-2-ethyl-1,3-propanediol

Description

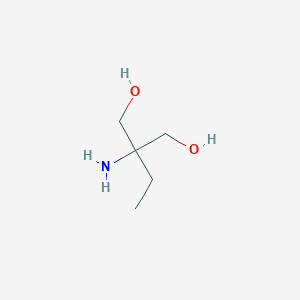

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-ethylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2/c1-2-5(6,3-7)4-8/h7-8H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOAOAKDONABGPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3029150 | |

| Record name | 2-Amino-2-ethyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,3-Propanediol, 2-amino-2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

115-70-8 | |

| Record name | 2-Amino-2-ethyl-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminoethyl propanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AEPD | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediol, 2-amino-2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-2-ethyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-ethylpropanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.729 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-2-ETHYL-1,3-PROPANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ADF1987D4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-2-ethyl-1,3-propanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-ethyl-1,3-propanediol, also known by synonyms such as AEPD and 2-Amino-2-ethylpropane-1,3-diol, is a versatile organic compound with significant applications in the pharmaceutical and chemical industries.[1][2] Its unique structure, featuring both a primary amine and two hydroxyl groups, imparts a range of desirable physicochemical properties that make it a valuable component in various formulations and syntheses.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with general experimental protocols for their determination and an illustration of its application.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 2-amino-2-ethylpropane-1,3-diol[2] |

| CAS Number | 115-70-8[1][3][4] |

| Molecular Formula | C5H13NO2[1][3][5] |

| Molecular Weight | 119.16 g/mol [2][3] |

| SMILES | CCC(CO)(CO)N[2] |

| InChI | InChI=1S/C5H13NO2/c1-2-5(6,3-7)4-8/h7-8H,2-4,6H2,1H3[2] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below, providing a clear comparison of its key characteristics.

| Property | Value | Source |

| Appearance | Clear yellow viscous liquid or solid[1][3][5] | [1][3][5] |

| Melting Point | 35-38 °C[1][3][4][6] | [1][3][4][6] |

| Boiling Point | 152-153 °C at 10 mmHg[1][3][4] | [1][3][4] |

| Density | 1.099 g/cm³[1][3][4] | [1][3][4] |

| Solubility | Soluble in water[3][5][7] | [3][5][7] |

| pKa | 12.27 ± 0.20 (Predicted)[3][5] | [3][5] |

| Flash Point | > 110 °C (> 230 °F)[8][9] | [8][9] |

| Refractive Index | 1.4851 - 1.4871[1][3][4] | [1][3][4] |

| Vapor Pressure | 0.000737 mmHg at 25°C[1][5] | [1][5] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of a specific compound are often proprietary or not publicly disclosed. However, the following are general, standardized methodologies that are typically employed for determining the key properties listed above.

Melting Point Determination (Capillary Method)

-

Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or a digital temperature sensor is used.

-

Procedure: The capillary tube is placed in the heating block. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (the first drop of liquid is observed) and the temperature at which the substance is completely molten are recorded as the melting range.

Boiling Point Determination (Distillation Method)

-

Apparatus: A standard distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Due to the high boiling point of this compound at atmospheric pressure, vacuum distillation is employed as indicated by the available data (152-153 °C at 10 mmHg).[1][3][4]

-

Procedure: The compound is placed in the round-bottom flask with a few boiling chips. The system is evacuated to the desired pressure (10 mmHg). The flask is then heated gently.

-

Observation: The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the specified pressure.

Solubility Determination (Visual Method)

-

Sample Preparation: A known mass of this compound is weighed.

-

Procedure: A measured volume of the solvent (e.g., water) is added to the sample in a test tube or beaker at a constant temperature. The mixture is agitated (e.g., using a magnetic stirrer) for a specified period.

-

Observation: The mixture is visually inspected for the presence of undissolved solid. If the solid has completely dissolved, more solute is added until saturation is reached. The solubility is then expressed as the mass of solute that dissolves in a given volume of solvent at that temperature. The search results indicate it is soluble in water.[3][5][7]

Applications in Research and Drug Development

This compound is utilized in various industrial and pharmaceutical applications.[1][3] Its primary functions include:

-

Buffering Agent: Due to its amine group, it can act as a buffer to maintain pH in formulations.[1][2]

-

Intermediate in Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceutical intermediates.[1][10]

-

Emulsifying Agent: In its soap form, it can be used to emulsify oils, fats, and waxes.[3][7]

-

Component in Cosmetics: It is used in personal care products for its pH-stabilizing and moisturizing properties.[1][2]

Visualization of a General Application Workflow

The following diagram illustrates a generalized workflow for the use of this compound as a buffering agent in a pharmaceutical formulation.

Caption: Workflow for utilizing this compound as a buffering agent.

Safety and Handling

This compound is classified as an irritant to the eyes, respiratory system, and skin.[4][8] Appropriate personal protective equipment, such as safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[8][9] It should be stored in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[3][9] In case of contact, flush the affected area with plenty of water.[8][9] For detailed safety information, refer to the Safety Data Sheet (SDS).[8][9][11]

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | C5H13NO2 | CID 8282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 115-70-8 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. lookchem.com [lookchem.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

- 10. nbinno.com [nbinno.com]

- 11. echemi.com [echemi.com]

2-Amino-2-ethyl-1,3-propanediol CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-2-ethyl-1,3-propanediol, a versatile chemical compound with applications in various scientific and industrial fields. This document details its chemical identity, physicochemical properties, and known applications, with a focus on its relevance to research and development.

Chemical Identity and Molecular Structure

This compound, also known by other names such as AEPD, is a substituted propanediol compound. Its fundamental chemical information is crucial for its proper handling, application, and integration into experimental designs.

CAS Number: 115-70-8[1][2][3][4][5]

Molecular Formula: C₅H₁₃NO₂[1][2][3]

Molecular Weight: 119.16 g/mol [1][4]

The molecular structure of this compound consists of a central carbon atom to which an amino group, an ethyl group, and two hydroxymethyl groups are attached. This structure imparts both hydrophilic (due to the hydroxyl and amino groups) and moderate lipophilic (due to the ethyl group) characteristics to the molecule.

Molecular Structure:

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its use in various applications, from serving as a buffer in biological assays to its role as a precursor in chemical syntheses. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Physical State | Viscous liquid or crystalline mass | [1][4] |

| Appearance | Clear yellow viscous liquid | [1] |

| Melting Point | 35-38.5 °C | [1][4] |

| Boiling Point | 152-153 °C at 10 mmHg | [1][4] |

| Density | 1.099 g/cm³ at 20°C | [4] |

| Refractive Index | 1.4851-1.490 at 20°C | [4] |

| Water Solubility | Soluble | [1] |

| pKa | 12.27 ± 0.20 (Predicted) | [1] |

| pH of 0.1 M aqueous solution | 10.8 | [4] |

Applications in Research and Drug Development

This compound serves as a versatile building block and reagent in various scientific and industrial applications.

-

Pharmaceutical Intermediate: It is utilized in the pharmaceutical industry.[1][3] While specific drug synthesis pathways involving this exact molecule are not extensively detailed in publicly available literature, its structural motifs are present in various biologically active molecules. For instance, derivatives of 2-amino-1,3-propanediols are central to the structure of Fingolimod, an immunomodulating drug.

-

Buffering Agent: Due to its amino and hydroxyl groups, it can act as a buffer in chemical and biological systems. Its pKa suggests it would be effective in alkaline conditions.

-

Emulsifying Agent: In its soap form, it is used as an emulsifying agent for oils, fats, and waxes.[1]

-

Absorbent for Acidic Gases: It finds application as an absorbent for acidic gases like carbon dioxide (CO₂) and hydrogen sulfide (H₂S).[1]

-

Organic Synthesis: It is a precursor in various organic syntheses.[1]

Experimental Protocols

General Synthetic Approach (Vanderbilt, Hass Method):

A plausible, though not explicitly detailed, synthesis could be based on the method developed by Vanderbilt and Hass, which involves the following conceptual steps:

-

Nitroaldol Condensation (Henry Reaction): Reaction of nitroethane with two equivalents of formaldehyde in the presence of a base catalyst to form 2-nitro-2-ethyl-1,3-propanediol.

-

Reduction of the Nitro Group: The resulting nitro-diol is then reduced to the corresponding amino-diol. This can be achieved through various methods, such as catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon) or chemical reduction (e.g., using a metal like iron or tin in acidic conditions).

Note: The above is a generalized representation. Actual laboratory execution would require optimization of reaction conditions, purification methods (such as distillation or crystallization), and analytical characterization (e.g., NMR, IR spectroscopy, and mass spectrometry) to ensure the identity and purity of the final product.

Role in Signaling Pathways: A Broader Perspective

Direct evidence specifically implicating this compound in cellular signaling pathways is not currently available in the scientific literature. However, its structural analog, 2-amino-1,3-propanediol (also known as serinol), is a precursor in the biosynthesis of sphingolipids. Sphingolipids are a class of lipids that are critical components of cell membranes and play crucial roles as signaling molecules in a variety of cellular processes, including proliferation, differentiation, and apoptosis.

The core structure of sphingolipids is a sphingoid base, which is a long-chain amino alcohol. The biosynthesis of these bases often starts from the condensation of serine (an amino acid with a similar structure to serinol) and a fatty acyl-CoA. Given the structural similarity, it is plausible that derivatives of this compound could potentially interact with or modulate sphingolipid metabolic pathways, although this remains a subject for future research.

Below is a generalized diagram of the de novo sphingolipid biosynthesis pathway, illustrating the central role of amino alcohol precursors.

Caption: De novo sphingolipid biosynthesis pathway.

This diagram illustrates the initial steps of sphingolipid synthesis, where an amino alcohol precursor (serine) is condensed with a fatty acyl-CoA. While this pathway specifically shows serine, it provides a conceptual framework for how other amino alcohols could potentially enter or influence this critical signaling lipid pathway.

Conclusion

This compound is a chemical compound with a well-defined structure and a range of physicochemical properties that make it suitable for various applications, including as a pharmaceutical intermediate, buffering agent, and emulsifier. While its direct biological roles, particularly in cell signaling, are not yet elucidated, its structural relationship to key biological molecules like sphingoid bases suggests potential areas for future investigation. The lack of detailed, publicly available experimental protocols for its synthesis highlights an opportunity for further research and publication in the field of organic synthesis. This guide serves as a foundational resource for researchers and professionals interested in the properties and potential applications of this versatile compound.

References

- 1. Frontiers | Functions of Sphingolipids in Pathogenesis During Host–Pathogen Interactions [frontiersin.org]

- 2. sphingolipid biosynthesis (mammals) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. 2-Amino-1,3-propanediol: Overview, Biological Functions and its Derivatives_Chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

solubility of 2-Amino-2-ethyl-1,3-propanediol in aqueous and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-2-ethyl-1,3-propanediol (AEPD) in both aqueous and organic media. AEPD is a valuable building block in organic synthesis and finds applications in various fields, including pharmaceuticals and as an emulsifying agent. A thorough understanding of its solubility is critical for its effective use in formulation, reaction chemistry, and purification processes.

Quantitative Solubility Data

Precise quantitative data on the solubility of this compound across a range of solvents and temperatures is not extensively available in publicly accessible literature. However, based on safety data sheets and chemical encyclopedias, a qualitative and semi-quantitative summary can be compiled. The compound is widely reported to be highly soluble in water, with some sources indicating complete miscibility. Its solubility in alcohols is also noted.

Table 1: Solubility of this compound in Aqueous Solvents

| Solvent | Temperature (°C) | Solubility | Citation |

| Water | 25 | ~1,000,000 mg/L (Miscible) | [1] |

Table 2: Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility | Citation |

| Alcohols | Not Specified | Soluble | [2] |

| Ethanol | Not Specified | Soluble | [3] |

Note: The solubility value in water is based on an estimation and its classification as "miscible" suggests that it is soluble in all proportions.

Experimental Protocols for Solubility Determination

For researchers seeking to generate precise solubility data for this compound, established methodologies can be employed. The following are detailed protocols for the gravimetric method, a widely used and reliable technique for determining the solubility of a solid in a liquid.

Protocol 1: Gravimetric Determination of Solubility in Aqueous and Organic Solvents

This protocol is adapted from standard laboratory procedures for solubility determination.

1. Materials and Equipment:

-

This compound (high purity)

-

Solvent of interest (e.g., water, ethanol, methanol)

-

Analytical balance (readable to at least 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials or flasks with airtight seals

-

Syringe filters (0.45 µm pore size, solvent-compatible)

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

2. Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial. An excess is confirmed by the presence of undissolved solid after equilibration.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C, 37°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Equilibrium is achieved when the concentration of the dissolved solute remains constant over time.

-

-

Separation of Undissolved Solute:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a syringe filter. This step is crucial to remove any undissolved particles.

-

Dispense the filtered, saturated solution into a pre-weighed evaporation dish.

-

-

Solvent Evaporation and Mass Determination:

-

Record the precise weight of the evaporation dish with the saturated solution.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. For water, a temperature of 105°C is typically used. For organic solvents, a lower temperature under vacuum may be necessary.

-

Once the solvent is completely evaporated, cool the dish to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the dish containing the dry residue.

-

-

Calculation of Solubility:

-

Mass of dissolved solute: (Weight of dish + residue) - (Weight of empty dish)

-

Mass of solvent: (Weight of dish + solution) - (Weight of dish + residue)

-

Solubility ( g/100 g solvent): (Mass of dissolved solute / Mass of solvent) x 100

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the gravimetric determination of solubility.

Factors Influencing Solubility

The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. The following diagram illustrates these relationships.

References

The Immunomodulatory Landscape of 2-Amino-2-ethyl-1,3-propanediol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological functions of 2-Amino-2-ethyl-1,3-propanediol derivatives, with a particular focus on their roles as modulators of sphingosine-1-phosphate (S1P) receptors. This document details the mechanisms of action, quantitative biological activities, and key experimental protocols relevant to the study of these compounds, offering a valuable resource for researchers in immunology, pharmacology, and drug development.

Introduction: From a Simple Scaffold to Potent Immunomodulators

The this compound scaffold is a versatile chemical entity. While the parent compound sees use in various industrial applications, its true biological significance is revealed through its derivatives, which have emerged as powerful modulators of critical signaling pathways in the immune system. The most prominent of these derivatives are analogs of sphingosine, a key component of cell membranes and a precursor to the signaling lipid sphingosine-1-phosphate (S1P).

This guide will focus on two key derivatives that exemplify the therapeutic potential of this chemical class:

-

FTY720 (Fingolimod): A well-established immunomodulator, FTY720 is a structural analog of sphingosine and the first oral therapy approved for relapsing-remitting multiple sclerosis.[1]

-

KRP-203: A novel S1P receptor agonist that has demonstrated immunomodulatory effects in preclinical models of autoimmune disease and organ transplantation.[2][3]

These compounds, after in vivo phosphorylation, act as potent agonists at S1P receptors, profoundly influencing lymphocyte trafficking and other cellular processes.

Mechanism of Action: Sequestration of Lymphocytes

The primary mechanism by which FTY720 and KRP-203 exert their immunomodulatory effects is through their interaction with S1P receptors, a family of five G protein-coupled receptors (S1P1-5).[4]

Activation and Internalization:

FTY720 is a prodrug that is phosphorylated in vivo by sphingosine kinase 2 to its active form, FTY720-phosphate (FTY720-P).[4] FTY720-P is a potent agonist at four of the five S1P receptors: S1P1, S1P3, S1P4, and S1P5.[5] The binding of FTY720-P to the S1P1 receptor on lymphocytes initially activates the receptor, but subsequently leads to its internalization and degradation.[6]

This functional antagonism is a key aspect of its mechanism. By downregulating S1P1 on the surface of lymphocytes, FTY720-P renders these cells unresponsive to the endogenous S1P gradient that is essential for their egress from secondary lymphoid organs, such as lymph nodes.[6] This leads to the sequestration of lymphocytes within these organs, preventing their migration to sites of inflammation, including the central nervous system in the case of multiple sclerosis.[6]

Receptor Selectivity:

KRP-203 also requires in vivo phosphorylation to become active. Its phosphorylated form, KRP-203-P, exhibits a more selective profile than FTY720-P, acting as a potent agonist at the S1P1 receptor while having significantly lower activity at the S1P3 receptor.[7] This selectivity is noteworthy because activation of the S1P3 receptor has been associated with adverse effects such as bradycardia.[7]

The following diagram illustrates the signaling pathway of FTY720.

Quantitative Biological Data

The potency and selectivity of FTY720-phosphate and KRP-203-phosphate at the different S1P receptor subtypes have been determined in various in vitro assays. The following table summarizes key quantitative data for these compounds.

| Compound | Receptor | Assay Type | Value | Reference |

| FTY720-Phosphate | S1P1 | EC50 | 0.3 - 0.6 nM | [8] |

| S1P3 | EC50 | ~3 nM | [8] | |

| S1P4 | EC50 | 0.3 - 0.6 nM | [8] | |

| S1P5 | EC50 | 0.3 - 0.6 nM | [8] | |

| S1P2 | EC50 | 359 ± 69 nM | [9] | |

| KRP-203-Phosphate | S1P1 | ED50 | Similar to FTY720-P | [10] |

| S1P3 | EC50 | >1000 nM | [7] | |

| S1P5 | % Activity | 45.6% (Partial Agonist) | [11] |

Detailed Experimental Protocols

[35S]GTPγS Binding Assay for S1P Receptor Activation

This assay measures the functional activation of G protein-coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation.

Materials:

-

Cell membranes expressing the S1P receptor of interest.

-

[35S]GTPγS (specific activity ~1250 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, 0.5% (w/v) fatty acid-free BSA.

-

GDP (Guanosine 5'-diphosphate).

-

Test compounds (FTY720-P, KRP-203-P) and control agonists (S1P).

-

Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated).

-

96-well microplates.

-

Microplate scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice. Dilute the membranes in ice-cold Assay Buffer to a final concentration of 5-20 µg protein per well.

-

Compound Preparation: Prepare serial dilutions of the test compounds and control agonists in Assay Buffer.

-

Assay Setup: In a 96-well plate, add the following in order:

-

50 µL of Assay Buffer.

-

50 µL of the appropriate compound dilution.

-

50 µL of diluted cell membranes.

-

-

Initiation of Reaction: Add 50 µL of Assay Buffer containing [35S]GTPγS (final concentration 0.1-0.5 nM) and GDP (final concentration 10-30 µM) to each well.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

SPA Bead Addition: Add 50 µL of a slurry of WGA-coated SPA beads (1 mg/well) to each well.

-

Equilibration: Seal the plate and incubate for a further 60 minutes at room temperature to allow the membranes to bind to the beads.

-

Detection: Count the radioactivity in a microplate scintillation counter.

-

Data Analysis: Determine the EC50 values by plotting the specific binding (total binding minus non-specific binding) against the log concentration of the agonist.

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This model is widely used to study the pathogenesis of inflammatory bowel disease and to evaluate the efficacy of potential therapeutics.

Materials:

-

Male C57BL/6 mice (8-10 weeks old).

-

Dextran sulfate sodium (DSS; molecular weight 36,000-50,000 Da).

-

Sterile drinking water.

-

Test compound (e.g., KRP-203) and vehicle control.

-

Oral gavage needles.

-

Calipers and scale for measurements.

-

Formalin and paraffin for histology.

-

Hematoxylin and eosin (H&E) stain.

Procedure:

-

Acclimatization: Acclimatize mice for at least one week before the start of the experiment.

-

Induction of Acute Colitis:

-

Prepare a 3-5% (w/v) solution of DSS in sterile drinking water.

-

Provide the DSS solution to the mice as their sole source of drinking water for 5-7 consecutive days. Control mice receive regular sterile drinking water.

-

-

Treatment:

-

Administer the test compound (e.g., KRP-203) or vehicle control to the mice daily by oral gavage, starting from day 0 of DSS administration.

-

-

Monitoring:

-

Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces.

-

Calculate a Disease Activity Index (DAI) based on these parameters.

-

-

Termination and Tissue Collection:

-

At the end of the treatment period (day 7), euthanize the mice.

-

Measure the length of the colon from the cecum to the anus.

-

Collect a portion of the distal colon for histological analysis.

-

-

Histological Analysis:

-

Fix the colon tissue in 10% buffered formalin, embed in paraffin, and section.

-

Stain the sections with H&E.

-

Score the sections for the severity of inflammation, crypt damage, and ulceration.

-

Conclusion

Derivatives of this compound, particularly FTY720 and KRP-203, represent a significant class of immunomodulatory agents. Their mechanism of action, centered on the modulation of S1P receptors and the subsequent sequestration of lymphocytes, has proven to be a valuable therapeutic strategy for autoimmune diseases. The detailed quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this fascinating class of molecules. Future research may focus on developing derivatives with even greater receptor subtype selectivity to fine-tune the therapeutic effects and minimize off-target activities.

References

- 1. JCI Insight - Effects of sphingosine-1-phosphate receptor 1 phosphorylation in response to FTY720 during neuroinflammation [insight.jci.org]

- 2. A novel sphingosine-1-phosphate receptor agonist KRP-203 attenuates rat autoimmune myocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Selectivity and Specificity of Sphingosine 1-Phosphate Receptor Ligands: “Off-Targets” or Complex Pharmacology? [frontiersin.org]

- 5. Sphingosine-1-Phosphate Receptor Antagonism Enhances Proliferation and Migration of Engrafted Neural Progenitor Cells in a Model of Viral-Induced Demyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Use of sphingosine-1-phosphate 1 receptor agonist, KRP-203, in combination with a subtherapeutic dose of cyclosporine A for rat renal transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. FTY 720 | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]

- 9. FTY720 (Gilenya) Phosphate Selectivity of Sphingosine 1-Phosphate Receptor Subtype 1 (S1P1) G Protein-coupled Receptor Requires Motifs in Intracellular Loop 1 and Transmembrane Domain 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NOVEL SPHINGOSINE-1-PHOSPHATE RECEPTOR MODULATOR KRP203 COMBINED WITH LOCALLY-DELIVERED REGULATORY T-CELLS INDUCES PERMANENT ACCEPTANCE OF PANCREATIC ISLET ALLOGRAFTS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]

A Comprehensive Technical Guide to the Thermal Stability and Degradation Profile of 2-Amino-2-ethyl-1,3-propanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability and degradation profile of 2-Amino-2-ethyl-1,3-propanediol (AEPD). AEPD is a valuable building block in pharmaceutical synthesis and other chemical industries. Understanding its thermal properties is critical for ensuring product quality, stability, and safety during manufacturing, storage, and application.

While direct experimental data for AEPD is limited in publicly available literature, this guide synthesizes information from structurally similar compounds, particularly 2-Amino-2-methyl-1,3-propanediol (AMPD), to provide a robust predictive profile. The experimental protocols and potential degradation pathways outlined herein are based on established analytical techniques and known chemical reactivity of analogous molecules.

Core Physical and Chemical Properties

This compound is a viscous liquid at room temperature with the following key properties:

| Property | Value |

| CAS Number | 115-70-8[1][2][3] |

| Molecular Formula | C5H13NO2[1][3] |

| Molecular Weight | 119.16 g/mol [1][3] |

| Melting Point | 35-38 °C[4] |

| Boiling Point | 152-153 °C at 10 mmHg[4] |

| Appearance | Light yellow, viscous liquid[4] |

Expected Thermal Behavior and Stability

Based on the analysis of its close structural analog, 2-Amino-2-methyl-1,3-propanediol (AMPD), AEPD is expected to exhibit high thermal stability. Thermogravimetric analysis (TGA) of AMPD shows no significant mass loss below 150°C, indicating that the compound is stable up to this temperature.[5] It is anticipated that AEPD will have a similar thermal stability profile.

Differential Scanning Calorimetry (DSC) of AMPD reveals complex phase transition behaviors, including supercooling and solid-solid phase transitions, which are attributed to its extensive three-dimensional hydrogen-bonding network.[5] AEPD, possessing similar hydroxyl and amino functional groups, is likely to exhibit comparable complex thermal behaviors.

Table 1: Summary of Thermal Properties of the Analogous Compound 2-Amino-2-methyl-1,3-propanediol (AMPD)

| Parameter | Value | Technique | Reference |

| Initial Decomposition Temperature | > 150 °C | TGA | [5] |

| Endothermic Enthalpy Change (ΔHendo) | 247.9 J/g | DSC | [5] |

| Exothermic Enthalpy Change (ΔHexo) | -154.9 J/g | DSC | [5] |

Note: This data is for AMPD and serves as an estimate for the expected thermal behavior of AEPD.

Thermal Degradation Profile

Upon heating to higher temperatures, AEPD is expected to decompose. The primary hazardous decomposition products are anticipated to be nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and ammonia.[4]

A plausible degradation pathway, inferred from studies on the thermal degradation of 2-amino-2-methyl-1-propanol (AMP), involves an intramolecular cyclization reaction.[6] In this proposed mechanism for AEPD, the amino group attacks one of the hydroxyl groups, leading to the elimination of water and the formation of a cyclic oxazolidine derivative, 4-ethyl-4-(hydroxymethyl)oxazolidine. Further degradation of this cyclic intermediate would lead to the formation of smaller volatile molecules.

Caption: Proposed thermal degradation pathway of this compound.

Experimental Protocols

The following are detailed methodologies for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to assess the thermal stability and degradation profile of this compound. These protocols are adapted from established methods for the analysis of the structurally similar compound, 2-Amino-2-methyl-1,3-propanediol.[5]

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperatures of AEPD by measuring mass loss as a function of temperature.

Instrumentation: A standard thermogravimetric analyzer.

Methodology:

-

Sample Preparation:

-

Ensure the AEPD sample is free of moisture by drying it in a vacuum oven at a temperature below its melting point (e.g., 30°C) for 24 hours.

-

Accurately weigh 5-10 mg of the dried sample into an alumina crucible.

-

-

Instrument Setup:

-

Place the sample crucible onto the TGA balance.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Heat the sample from 30°C to 600°C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Record the mass of the sample as a function of temperature.

-

Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

-

Calculate the percentage mass loss at different temperature intervals.

-

The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

-

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these transitions.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

Sample Preparation:

-

Hermetically seal 5-10 mg of the dried AEPD sample in an aluminum DSC pan to prevent volatilization.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

-

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature below its expected melting point (e.g., 0°C).

-

Heat the sample to a temperature above its boiling point (e.g., 200°C) at a controlled rate (e.g., 10 °C/min) to observe endothermic events like melting and decomposition.

-

Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min) to observe any exothermic crystallization events.

-

A second heating scan can be performed to study the thermal history of the sample.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Identify endothermic peaks (melting, decomposition) and exothermic peaks (crystallization).

-

Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for each thermal event.

-

Caption: General workflow for the thermal analysis of this compound.

Conclusion

This technical guide provides a comprehensive overview of the expected thermal stability and degradation profile of this compound, based on the best available data from analogous compounds. AEPD is anticipated to be thermally stable up to approximately 150°C. Above this temperature, it is likely to undergo decomposition, potentially via an intramolecular cyclization mechanism, to produce various gaseous byproducts. The detailed experimental protocols provided herein offer a clear roadmap for researchers and professionals to conduct their own thermal analysis of AEPD, enabling a more precise understanding of its behavior under specific process conditions. This knowledge is paramount for the safe and effective use of AEPD in pharmaceutical and other applications.

References

The Advent of a Versatile Moiety: The Discovery and Historical Synthesis of 2-Amino-2-ethyl-1,3-propanediol

A cornerstone in the development of various chemical applications, 2-Amino-2-ethyl-1,3-propanediol, emerged from the foundational chemical explorations of the mid-20th century. Its initial synthesis, a testament to the burgeoning field of organic chemistry, paved the way for its widespread use as an emulsifying agent, a buffering agent, and a crucial intermediate in the synthesis of pharmaceuticals and other complex molecules.

The discovery of this compound can be traced back to the pioneering work on nitroparaffin derivatives. The first documented preparation is attributed to Vanderbilt and Hass in a 1940 patent, with a subsequent detailed academic disclosure by Johnson and Degering in a 1943 publication in the Journal of Organic Chemistry.[1] These seminal works laid the groundwork for the industrial-scale production of this aminodiol, a process later refined by McMillan in a 1949 patent.[1]

The historical synthesis of this compound is predominantly characterized by a two-step process: the condensation of a nitroalkane with formaldehyde, followed by the reduction of the resulting nitrodiol. This approach proved to be an efficient and scalable method for accessing this valuable chemical entity.

The Nitroalkane Condensation Route

The primary historical method for synthesizing this compound begins with the base-catalyzed condensation of 1-nitropropane with two equivalents of formaldehyde. This reaction, a variation of the Henry reaction, yields the intermediate compound, 2-ethyl-2-nitro-1,3-propanediol.

Experimental Protocol: Synthesis of 2-ethyl-2-nitro-1,3-propanediol

In a typical laboratory-scale synthesis, 1-nitropropane is reacted with an aqueous solution of formaldehyde in the presence of a basic catalyst, such as an alkali metal hydroxide or carbonate. The reaction is typically carried out at a controlled temperature to manage the exothermic nature of the condensation.

Procedure:

-

A reaction vessel is charged with 1-nitropropane and an aqueous solution of formaldehyde (typically 37%).

-

A catalytic amount of a base (e.g., sodium hydroxide or potassium carbonate) is added portion-wise while maintaining the reaction temperature between 25-35°C with external cooling.

-

After the addition of the catalyst is complete, the mixture is stirred for several hours at a slightly elevated temperature (e.g., 40-50°C) to ensure the completion of the reaction.

-

The resulting solution containing 2-ethyl-2-nitro-1,3-propanediol is then typically carried forward to the reduction step without extensive purification.

The Reduction of the Nitrodiol

The second and final step in this historical synthesis is the reduction of the nitro group in 2-ethyl-2-nitro-1,3-propanediol to a primary amine. The most common and historically significant method for this transformation is catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of 2-ethyl-2-nitro-1,3-propanediol

The hydrogenation is carried out in a pressure reactor using a suitable catalyst, most notably Raney nickel.

Procedure:

-

The aqueous solution of 2-ethyl-2-nitro-1,3-propanediol from the previous step is placed in a high-pressure autoclave.

-

A catalytic amount of Raney nickel is added to the solution.

-

The autoclave is sealed and pressurized with hydrogen gas to a pressure typically ranging from 500 to 1500 psi.

-

The mixture is heated to a temperature between 50°C and 100°C and agitated to ensure efficient contact between the reactants, catalyst, and hydrogen.

-

After the theoretical amount of hydrogen has been consumed, the reaction is cooled, and the pressure is released.

-

The catalyst is removed by filtration, and the resulting aqueous solution of this compound is concentrated by distillation under reduced pressure to yield the final product.

Alternative Historical Synthesis: The Diethyl Malonate Pathway

While the nitroalkane route was the predominant method, another classical approach to the synthesis of amino alcohols involves the use of diethyl malonate. Although less commonly cited for this specific compound in early literature, this pathway represents a valid and historically relevant synthetic strategy.

The synthesis would conceptually proceed through the following stages:

-

Amination of Diethyl Malonate: Introduction of an amino group at the alpha-position of diethyl malonate.

-

Alkylation: Introduction of an ethyl group at the same alpha-position.

-

Reduction: Reduction of the two ester groups to hydroxyl groups.

Conceptual Experimental Workflow

Caption: Conceptual workflow for the synthesis of this compound via the diethyl malonate pathway.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the historical synthesis methods. It is important to note that reported yields and conditions often varied based on the specific laboratory or industrial setting.

| Parameter | Synthesis of 2-ethyl-2-nitro-1,3-propanediol | Catalytic Hydrogenation of Nitrodiol |

| Reactants | 1-Nitropropane, Formaldehyde | 2-ethyl-2-nitro-1,3-propanediol, H₂ |

| Catalyst | Base (e.g., NaOH, K₂CO₃) | Raney Nickel |

| Solvent | Water | Water |

| Temperature | 25-50°C | 50-100°C |

| Pressure | Atmospheric | 500-1500 psi |

| Typical Yield | High (often used in situ) | >90% |

Logical Relationship of the Primary Historical Synthesis

The following diagram illustrates the logical progression of the primary historical synthesis route, from starting materials to the final product.

Caption: Logical workflow of the primary historical synthesis of this compound.

The discovery and elucidation of these early synthesis methods for this compound were pivotal, providing a robust foundation for the large-scale production and subsequent application of this versatile chemical in a multitude of industrial and scientific endeavors.

References

Spectroscopic Profile of 2-Amino-2-ethyl-1,3-propanediol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-2-ethyl-1,3-propanediol (CAS No. 115-70-8), a compound of interest for researchers, scientists, and professionals in drug development. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and structured data tables for ease of reference and comparison.

Introduction

This compound, with the molecular formula C₅H₁₃NO₂, is a valuable building block in organic synthesis, particularly in the pharmaceutical and cosmetic industries.[1][2][3] A thorough understanding of its structural and chemical properties is paramount for its effective application. This guide offers an in-depth look at its spectroscopic characteristics to aid in its identification, characterization, and quality control.

Spectroscopic Data

The following sections detail the ¹H NMR, ¹³C NMR, IR, and Mass Spec data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon frameworks of the molecule, respectively.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 0.83 | Triplet | 3H | -CH₂CH₃ |

| 1.34 | Quartet | 2H | -CH₂ CH₃ |

| 3.42 | Singlet | 4H | 2 x -CH₂ OH |

| 4.09 | Broad Singlet | 5H | -NH₂, 2 x -OH |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 8.3 | -CH₂CH₃ |

| 25.4 | -CH₂ CH₃ |

| 56.4 | C (NH₂)(CH₂CH₃)(CH₂OH)₂ |

| 65.5 | 2 x -CH₂ OH |

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation.

IR Peak Table

| Wavenumber (cm⁻¹) | Transmittance (%) | Assignment |

| 3361 | 4 | O-H, N-H stretching |

| 2962 | 29 | C-H stretching (asymmetric) |

| 2877 | 42 | C-H stretching (symmetric) |

| 1591 | 35 | N-H bending |

| 1464 | 41 | C-H bending |

| 1038 | 10 | C-O stretching |

| 1000 | 25 | C-N stretching |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Mass Spectrum Peak Table

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |

| 30 | 100.0 |

| 42 | 19.3 |

| 43 | 22.8 |

| 44 | 43.1 |

| 57 | 15.8 |

| 71 | 24.1 |

| 88 | 91.1 |

| 119 (M+) | 0.4 |

Experimental Protocols

The data presented in this guide were obtained using standard analytical techniques. The general protocols for each are outlined below.

NMR Spectroscopy Protocol

A solution of this compound was prepared in a suitable deuterated solvent, typically Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), to a concentration of 5-25 mg/mL. The sample was placed in a 5 mm NMR tube.

-

¹H NMR: The spectrum was acquired on a 90 MHz spectrometer. Data was collected with a spectral width of approximately 15 ppm, centered around 5 ppm. A sufficient number of scans were averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: The spectrum was acquired on a 22.5 MHz spectrometer. The spectral width was set to approximately 200 ppm. Proton decoupling was employed to simplify the spectrum.

IR Spectroscopy Protocol

The IR spectrum was obtained using the KBr pellet method. A small amount of the sample was ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent disk. The spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was subtracted from the sample spectrum.

Mass Spectrometry Protocol

The mass spectrum was obtained using an electron ionization (EI) mass spectrometer. The sample was introduced into the ion source, where it was bombarded with a beam of high-energy electrons (typically 70 eV). The resulting positively charged fragments were accelerated and separated by a mass analyzer. The detector measured the abundance of each fragment at its respective mass-to-charge ratio.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data presented in this guide.

Caption: General workflow for spectroscopic analysis.

References

The Versatility of 2-Amino-2-ethyl-1,3-propanediol: An In-depth Technical Guide to its Industrial and Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2-ethyl-1,3-propanediol (AEPD), a versatile organic compound, holds significant potential across a spectrum of industrial and pharmaceutical applications. This technical guide delves into the core functionalities of AEPD, presenting its chemical and physical properties, exploring its diverse uses, and providing insights into its role in chemical synthesis and formulation. From its function as a robust buffering agent and emulsifier to its critical role as a precursor in the synthesis of active pharmaceutical ingredients (APIs) and polymers, this document serves as a comprehensive resource for professionals seeking to leverage the unique characteristics of this amino alcohol.

Introduction

This compound, also known by its synonym AEPD, is a primary amino alcohol with the chemical formula C5H13NO2.[1][2] Its structure, featuring a primary amine and two hydroxyl groups, imparts a unique combination of properties that make it a valuable intermediate and additive in numerous chemical processes. This guide will provide a detailed overview of its applications, supported by quantitative data and illustrative diagrams to facilitate a deeper understanding of its utility.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of AEPD is fundamental to its application in various fields. Key quantitative data are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C5H13NO2 | [1][2][3][4][5] |

| Molecular Weight | 119.16 g/mol | [2][4][6][7] |

| CAS Number | 115-70-8 | [1][2][3][4][6][7] |

| Appearance | Clear colorless to yellow viscous liquid | [3][7][8] |

| Melting Point | 35.00 - 38.5 °C | [6][8] |

| Boiling Point | 152 - 153 °C @ 10 mmHg | [6][8] |

| Density | 1.099 g/cm³ at 20°C | [6] |

| Refractive Index | 1.4850 - 1.4900 @ 20°C | [3] |

| pH (0.1 M aqueous solution) | 10.8 | [6][8] |

| Flash Point | > 110 °C (> 230 °F) | [8][9] |

| Solubility | Fully miscible in water and soluble in alcohols. | [5][6][10] |

| pKa | Data not explicitly found in search results. | |

| LogP | -1.3 | [2] |

Industrial Applications

AEPD's unique chemical structure lends itself to a wide array of industrial uses, primarily leveraging its properties as an emulsifier, buffering agent, and chemical intermediate.

Emulsifying Agent

In its soap form, this compound is an effective emulsifying agent for oils, fats, and waxes.[1][6] This property is crucial in the formulation of a variety of products, including:

-

Cosmetic Creams and Lotions: AEPD helps to stabilize the oil and water phases, leading to homogenous and aesthetically pleasing products.[6]

-

Polishes and Cleaning Compounds: It aids in the dispersion of active ingredients and improves the overall performance of these formulations.[6]

-

Leather Dressings and Textile Specialties: Its emulsifying properties are utilized to create stable formulations for treating and finishing materials.[6]

Absorbent for Acidic Gases

AEPD is employed as an absorbent for acidic gases such as carbon dioxide (CO2) and hydrogen sulfide (H2S) in industrial gas streams.[1][6] This application is vital for gas purification processes in various industries.

Corrosion Inhibition and Coatings

The amine functionality of AEPD allows it to act as a corrosion inhibitor. It helps maintain a constant alkalinity, preventing the formation of solid products that could impede line flow in boiling water systems.[11] In the coatings industry, salts of amino alcohols like AEPD are used to improve package stability and act as a pigment dispersion aid, enhancing wetting and viscosity stability.[11]

Synthesis of Polymers

AEPD serves as a versatile building block in polymer chemistry. It can be used in the synthesis of various polymers, including functional aliphatic cyclic carbonate monomers.[12] The difunctionality of AEPD (amine and two hydroxyl groups) makes it a useful raw material to increase the solubility of other components and improve solution stability in both water- and solvent-based polymer systems.[11]

Pharmaceutical Applications

The pharmaceutical industry utilizes this compound primarily as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) and as a buffering agent in drug formulations.[3][10][13]

Intermediate in API Synthesis

AEPD is a crucial starting material or intermediate in the synthesis of a variety of pharmaceutical compounds.[6][13] Its versatile functional groups allow for the construction of more complex molecules. For instance, derivatives of 2-amino-1,3-propanediol are used in the synthesis of immunosuppressants like Fingolimod hydrochloride.[14]

Buffering Agent

With a pH of 10.8 in a 0.1M aqueous solution, AEPD is an effective buffering agent, helping to maintain a stable pH in pharmaceutical formulations.[6][9][15] This is critical for the stability and efficacy of many drugs, especially in liquid dosage forms. Its buffering capacity is also utilized in various biochemical and biological test systems, such as cell culture media.[16]

Experimental Protocols

While detailed, step-by-step experimental protocols for specific industrial and pharmaceutical applications of AEPD are often proprietary and not publicly available, general synthetic strategies can be outlined based on established chemical principles.

General Synthesis of AEPD Derivatives for Pharmaceutical Use

A common synthetic route to AEPD involves the reduction of the corresponding nitro compound.[6] Further derivatization can be achieved through reactions targeting the amino or hydroxyl groups.

Disclaimer: The following is a generalized conceptual workflow and should not be considered a validated experimental protocol. All laboratory work should be conducted under the supervision of qualified professionals with appropriate safety measures in place.

Caption: Conceptual workflow for the synthesis of AEPD and its derivatives.

Use as a Buffer in a General Protein Solution

To prepare a buffered protein solution using AEPD:

-

Calculate the required amount of AEPD: Based on the desired buffer concentration and final volume.

-

Dissolve AEPD in deionized water: Stir until fully dissolved.

-

Adjust the pH: Use a suitable acid (e.g., HCl) to titrate the solution to the desired pH, monitoring with a calibrated pH meter.

-

Add the protein of interest: Dissolve the protein in the prepared buffer.

-

Bring to final volume: Add deionized water to reach the final desired volume.

Signaling Pathways and Logical Relationships

While AEPD itself is not a direct signaling molecule in biological pathways, its structural analogs, such as serinol (2-amino-1,3-propanediol), are involved in crucial biochemical processes. Serinol is a precursor in the biosynthesis of phospholipids and sphingolipids, which are essential components of cell membranes and are involved in cell signaling.[17]

The logical relationship for the utility of AEPD in formulations can be visualized as follows:

Caption: Logical relationship of AEPD's properties to its applications.

Safety and Handling

This compound is classified as causing skin irritation and severe eye damage.[1][8] Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[8] It should be stored in a well-ventilated place and kept away from strong oxidizing agents, strong acids, and certain metals like copper.[8] In case of fire, water spray, carbon dioxide, dry chemical, or alcohol-resistant foam are suitable extinguishing media.[8]

Conclusion

This compound is a highly versatile and valuable chemical with a broad range of applications in both industrial and pharmaceutical settings. Its unique combination of a primary amine and two hydroxyl groups provides a foundation for its use as an effective emulsifier, buffering agent, corrosion inhibitor, and a key building block for the synthesis of complex molecules, including active pharmaceutical ingredients. As research and development continue, the potential for new and innovative applications of AEPD is likely to expand, further solidifying its importance in the chemical and pharmaceutical industries. This guide provides a foundational understanding for researchers and professionals to explore and capitalize on the multifaceted nature of this compound.

References

- 1. echemi.com [echemi.com]

- 2. This compound | C5H13NO2 | CID 8282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. B24509.36 [thermofisher.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound, 97% | Fisher Scientific [fishersci.ca]

- 6. This compound [drugfuture.com]

- 7. nbinno.com [nbinno.com]

- 8. fishersci.com [fishersci.com]

- 9. aminoethyl propane diol, 115-70-8 [thegoodscentscompany.com]

- 10. This compound, 97% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. What is 2-amino-1,3-propanediol used for?_Chemicalbook [chemicalbook.com]

- 12. 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. nbinno.com [nbinno.com]

- 14. WO2014136047A2 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof - Google Patents [patents.google.com]

- 15. chemimpex.com [chemimpex.com]

- 16. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 17. 2-Amino-1,3-propanediol: Overview, Biological Functions and its Derivatives_Chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Preparation of a Stable 2-Amino-2-ethyl-1,3-propanediol (AEPD) Buffer Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-ethyl-1,3-propanediol (AEPD) is a versatile organic compound frequently utilized as a buffering agent in a variety of biochemical and pharmaceutical applications. Its primary amine group and two hydroxyl groups lend it properties that are valuable in maintaining pH in aqueous solutions. With a pKa of 8.8 at 25°C, AEPD is an effective buffer in the slightly alkaline pH range of 8.0 to 9.5. The stability of a buffer solution is paramount for the accuracy and reproducibility of experimental results, as well as for the shelf-life of pharmaceutical formulations. This document provides a detailed protocol for the preparation of a stable AEPD buffer solution and outlines a comprehensive stability testing protocol to ensure its performance over time.

Physicochemical Properties of AEPD

A clear understanding of the properties of AEPD is essential for preparing a stable buffer solution.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₃NO₂ | [1][2] |

| Molecular Weight | 119.16 g/mol | [1][3] |

| pKa (25°C) | 8.8 | |

| Appearance | Clear yellow viscous liquid | [1] |

| Solubility in Water | Soluble | [4] |

Experimental Protocols

Protocol 1: Preparation of a 0.1 M this compound (AEPD) Buffer Solution

This protocol describes the preparation of 1 liter of a 0.1 M AEPD buffer solution.

Materials:

-

High-purity water (e.g., Milli-Q® or equivalent)

-

Hydrochloric acid (HCl), 1 M solution

-

Calibrated pH meter with a temperature probe

-

Stir plate and stir bar

-

1 L volumetric flask

-

Beakers and graduated cylinders

-

Sterile, sealed storage bottles (glass or polypropylene)

Procedure:

-

Weighing AEPD: Accurately weigh 11.92 g of AEPD (Molecular Weight = 119.16 g/mol ) and transfer it to a 1 L beaker containing approximately 800 mL of high-purity water.

-

Dissolution: Place the beaker on a stir plate and add a stir bar. Stir the solution until the AEPD is completely dissolved.

-

pH Adjustment:

-

Calibrate the pH meter according to the manufacturer's instructions using standard buffer solutions (e.g., pH 7.00 and pH 10.00).

-

Immerse the calibrated pH electrode and temperature probe into the AEPD solution.

-

Slowly add 1 M HCl dropwise while continuously stirring and monitoring the pH.

-

Continue adding HCl until the desired pH (e.g., pH 8.5) is reached. Be cautious not to overshoot the target pH. If the pH drops too low, it can be adjusted with a dilute solution of AEPD or a suitable base, but this is not ideal.

-

-

Final Volume Adjustment: Once the desired pH is stable, carefully transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask. Add high-purity water to the flask until the bottom of the meniscus reaches the calibration mark.

-

Homogenization and Storage: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous. Transfer the buffer solution into sterile, clearly labeled, and tightly sealed storage bottles.

Protocol 2: Stability Testing of AEPD Buffer Solution

This protocol outlines a real-time and accelerated stability study to determine the shelf-life of the prepared AEPD buffer.[6][7]

Materials:

-

Prepared 0.1 M AEPD buffer solution (from Protocol 1)

-

Temperature-controlled chambers/incubators (set at 4°C, 25°C, and 40°C)

-

Calibrated pH meter

-

UV-Vis spectrophotometer

-

High-Performance Liquid Chromatography (HPLC) system (optional, for advanced degradation product analysis)

Procedure:

-

Sample Preparation and Storage:

-

Aliquot the prepared 0.1 M AEPD buffer into multiple, tightly sealed storage containers to be used for each time point and storage condition. This prevents contamination of the bulk solution.

-

Store the aliquots in temperature-controlled chambers at the following conditions:

-

Long-term (Real-time): 4°C ± 2°C

-

Intermediate: 25°C ± 2°C / 60% ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% ± 5% RH[8]

-

-

-

Testing Schedule:

-

Analyze the samples at the following time points:

-

Initial (Time 0): Immediately after preparation.

-

Accelerated Study: 1, 3, and 6 months.

-

Intermediate Study: 3, 6, 9, and 12 months.

-

Long-term Study: 3, 6, 9, 12, 18, and 24 months.

-

-

-

Analytical Methods:

-

pH Measurement: At each time point, allow the sample to equilibrate to room temperature (25°C ± 2°C) and measure the pH using a calibrated pH meter.

-

Visual Inspection: Visually inspect the solution for any changes in color, clarity, or the presence of particulate matter.

-

UV-Vis Spectroscopy: Scan the buffer solution from 200-400 nm to detect the appearance of any new absorbing species, which could indicate degradation. Record the absorbance at a specific wavelength if a change is observed.

-

-

Data Analysis and Shelf-Life Determination:

-

Record all data systematically.

-

The shelf-life is defined as the time period during which the buffer solution remains within its predefined acceptance criteria (e.g., pH ± 0.05 units of the initial value, no change in appearance, no significant change in UV absorbance).

-

Data from the accelerated stability study can be used to predict the long-term shelf-life.[9]

-

Data Presentation

The following table summarizes representative data from a stability study of a 0.1 M AEPD buffer prepared at an initial pH of 8.50.

Table 1: Stability Data for 0.1 M AEPD Buffer (Initial pH 8.50)

| Storage Condition | Time Point | pH | Appearance | UV Absorbance (at 280 nm) |

| Initial (Time 0) | 0 Months | 8.50 | Clear, colorless | 0.005 |

| 4°C ± 2°C | 3 Months | 8.51 | Clear, colorless | 0.005 |

| 6 Months | 8.49 | Clear, colorless | 0.006 | |

| 12 Months | 8.50 | Clear, colorless | 0.005 | |

| 24 Months | 8.48 | Clear, colorless | 0.007 | |

| 25°C ± 2°C | 1 Month | 8.49 | Clear, colorless | 0.008 |

| 3 Months | 8.47 | Clear, colorless | 0.010 | |

| 6 Months | 8.45 | Clear, colorless | 0.015 | |

| 12 Months | 8.42 | Faint yellow tint | 0.025 | |

| 40°C ± 2°C | 1 Month | 8.46 | Faint yellow tint | 0.020 |

| 3 Months | 8.39 | Yellow tint | 0.045 | |

| 6 Months | 8.32 | Yellow color | 0.078 |

Visualization

The following diagrams illustrate the workflow for preparing a stable AEPD buffer and the logical flow of the stability testing protocol.

Recommendations for Storage and Handling

To ensure the long-term stability of the AEPD buffer solution, the following practices are recommended:

-

Storage Temperature: For long-term storage (beyond a few weeks), it is advisable to store the buffer at 4°C to minimize the rate of any potential chemical degradation.[10] For routine use, storage at room temperature in a dark place is generally acceptable for shorter periods.

-

Container: Use high-quality, sterile, and tightly sealed glass or chemical-resistant plastic (e.g., polypropylene) bottles to prevent contamination and evaporation.

-

Avoid Contamination: Never return unused buffer from a working vessel back into the stock bottle.

-

Labeling: Clearly label the storage bottles with the buffer name, concentration, pH, date of preparation, and the name of the preparer.

-

Shelf-Life: Based on the stability data, assign a conservative shelf-life to the buffer. For critical applications, it is recommended to use freshly prepared buffer. Unopened buffer solutions generally have a longer shelf life than opened ones. Once opened, the shelf life can be significantly reduced due to potential microbial contamination and exposure to atmospheric carbon dioxide, which can lower the pH of alkaline buffers.[11][12][13][14]

By following these detailed protocols and recommendations, researchers, scientists, and drug development professionals can confidently prepare and use stable this compound buffer solutions, ensuring the reliability and accuracy of their experimental work.

References

- 1. This compound CAS#: 115-70-8 [m.chemicalbook.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C5H13NO2 | CID 8282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. echemi.com [echemi.com]

- 6. teknova.com [teknova.com]

- 7. biopharminternational.com [biopharminternational.com]

- 8. iawg-fsq.org [iawg-fsq.org]

- 9. Accelerated stability testing | PDF [slideshare.net]

- 10. Determination of Shelf Life of Solutions in Laboratory | Pharmaguideline [pharmaguideline.com]

- 11. instrumentchoice.com.au [instrumentchoice.com.au]

- 12. What is the shelf life of a buffer solution? How long does it last after the bottle is opened? | Yokogawa America [yokogawa.com]

- 13. Understanding the Shelf Life of Unopened Calibration Solutions - Australian Scientific [austscientific.com.au]

- 14. MyHach - Customer Service [waterqualitygroup.my.site.com]

Application Notes and Protocols for Utilizing 2-Amino-2-ethyl-1,3-propanediol (AEPD) as a Buffer in Enzyme Kinetics Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of 2-Amino-2-ethyl-1,3-propanediol (AEPD) as a biological buffer in enzyme kinetics assays. It includes the physicochemical properties of AEPD, a comparison with other common buffers, and comprehensive protocols for its preparation and application. This guide is intended to assist researchers in optimizing their enzyme assays by leveraging the unique properties of AEPD.

Introduction to this compound (AEPD) as a Biological Buffer

This compound (AEPD) is a primary amino alcohol that serves as an effective biological buffer. Its chemical structure, featuring a primary amine and two hydroxyl groups, imparts properties that make it a suitable alternative to commonly used buffers like Tris (tris(hydroxymethyl)aminomethane) in various biochemical and enzymatic assays. The selection of an appropriate buffer is critical for maintaining a stable pH, which is paramount for the structural integrity and catalytic activity of enzymes.[1][2] AEPD's buffering range in the slightly alkaline region makes it a valuable tool for studying enzymes with optimal activity in this pH spectrum.

Physicochemical Properties of AEPD

A clear understanding of the physicochemical properties of a buffer is essential for its effective application. Key properties of AEPD are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C5H13NO2 | [3][4] |

| Molecular Weight | 119.16 g/mol | [3][4] |

| CAS Number | 115-70-8 | [3][4] |

| Appearance | Clear, colorless to yellow viscous liquid | [5][6] |

| pKa at 25°C | 8.80 | [7] |

| Predicted pKa at 37°C | 8.45 | [5] |

| Temperature Coefficient (ΔpKa/ΔT) | Approx. -0.03 °C⁻¹ | [5] |

| Buffering pH Range | 7.8 - 9.8 | N/A |

| Solubility in Water | Fully miscible | [8] |

Comparison with Common Biological Buffers

The choice of buffer can significantly impact the outcome of an enzyme kinetics assay. Below is a comparison of AEPD with other frequently used buffers.

| Buffer | pKa (25°C) | ΔpKa/ΔT (°C⁻¹) | Metal Chelation | Notes |

| AEPD | 8.80 | ~ -0.03 | Potential for chelation | Buffering range of pH 7.8-9.8. |

| Tris | 8.07 | -0.028 | Known to chelate divalent cations | Widely used, but its primary amine can be reactive. |

| HEPES | 7.48 | -0.014 | Negligible | Often preferred for its chemical stability and low metal binding. |

| Phosphate | 7.20 (pK2) | -0.0028 | Precipitates with divalent cations | Can inhibit some enzymes as it can act as a product or substrate analog. |

Considerations for Using AEPD in Enzyme Kinetics

Several factors should be taken into account when using AEPD as a buffer in enzyme assays:

-

pH Stability with Temperature: Like other amine-based buffers, the pKa of AEPD is temperature-dependent, decreasing with an increase in temperature.[7][9] It is crucial to adjust the pH of the buffer at the intended experimental temperature.

-

Metal Ion Chelation: Due to the presence of a primary amine and two hydroxyl groups, AEPD has the potential to chelate divalent metal ions.[10] This can be a concern for metalloenzymes that require these ions for their activity. If a decrease in enzyme activity is observed, supplementation with the required metal ion may be necessary.

Experimental Protocols

Protocol 1: Preparation of a 0.1 M AEPD Buffer Solution

This protocol describes the preparation of a 0.1 M AEPD buffer solution at a desired pH.

Materials:

-

This compound (AEPD) (MW: 119.16 g/mol )

-

Deionized water

-

Hydrochloric acid (HCl), 1 M